molecular formula C16H15ClN4O3S B2414787 N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide CAS No. 1251580-80-9

N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide

Cat. No.: B2414787
CAS No.: 1251580-80-9
M. Wt: 378.83
InChI Key: UOBSLQXOURERTI-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide is a useful research compound. Its molecular formula is C16H15ClN4O3S and its molecular weight is 378.83. The purity is usually 95%.
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Biological Activity

N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H15ClN4O3SC_{15}H_{15}ClN_{4}O_{3}S with a molecular weight of approximately 358.82 g/mol. It features a thiazine ring and a pyridazine moiety, which contribute to its biological activity.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as reverse transcriptase in HIV, suggesting potential antiviral properties.
  • Antiproliferative Effects : Studies have indicated that derivatives of thiazine and pyridazine compounds can exhibit antiproliferative activity against various cancer cell lines.

Antiviral Activity

A notable study demonstrated that related compounds exhibit significant antiviral effects against HIV. The inhibition of reverse transcriptase was particularly emphasized, indicating that this compound could function as a non-nucleoside inhibitor similar to nevirapine analogs .

Anticancer Potential

Research has also suggested that the compound may have anticancer properties. In vitro studies showed that derivatives of this class can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10.5Induction of apoptosis
MCF7 (Breast)12.8Cell cycle arrest at G2/M phase
A549 (Lung)15.0Inhibition of proliferation

Toxicity Studies

While exploring the biological activity, it is crucial to consider toxicity. Preliminary toxicity assessments indicate that similar compounds can be toxic to aquatic life and may pose reproductive risks . This necessitates further investigation into the safety profile of this compound.

Case Studies

  • HIV Research : A study involving nevirapine analogs highlighted the importance of structural modifications on antiviral efficacy. The results showed that modifications similar to those in this compound could enhance binding affinity to the reverse transcriptase enzyme .
  • Cancer Therapeutics : A case study on thiazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The study reported significant tumor size reduction after treatment with these compounds over a four-week period .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c1-9-3-4-11(10(17)5-9)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBSLQXOURERTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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